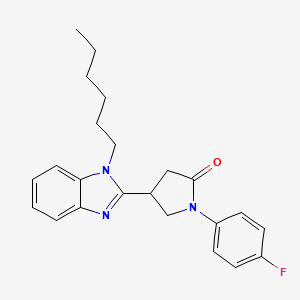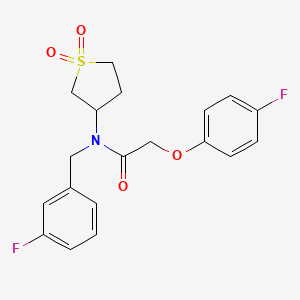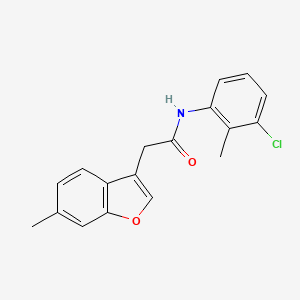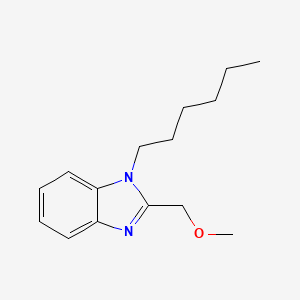![molecular formula C19H14N2O2 B11410981 2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B11410981.png)
2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both naphthalene and phenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of acylthiosemicarbazides in the presence of sodium hydroxide, using potassium iodide as the oxidizing agent. This is followed by heating the intermediate compound with ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, involving advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety.
Reduction: Reduction reactions can occur, especially targeting the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene or phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antifungal, antioxidant, and antitubercular activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of enzymes like cytochrome P450 lanosterol 14α-demethylase, which is crucial for the survival of certain pathogens . This inhibition disrupts the normal metabolic processes of the pathogens, leading to their death.
Comparison with Similar Compounds
- 2-[(Naphthalen-1-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole
- 5-[(Naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole derivatives
Comparison: Compared to similar compounds, 2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole exhibits unique properties due to the specific positioning of the naphthalene and phenyl groups. This positioning enhances its biological activity and makes it a more potent inhibitor of certain enzymes . Additionally, the presence of the oxadiazole ring contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H14N2O2 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H14N2O2/c1-2-7-15(8-3-1)19-21-20-18(23-19)13-22-17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2 |
InChI Key |
QJEUKFWATUYFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11410901.png)
![1-[3-(4-chlorophenoxy)propyl]-2-(propan-2-yl)-1H-benzimidazole](/img/structure/B11410903.png)
![7-(3-methoxypropyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410911.png)

![7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11410933.png)
![butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B11410935.png)

![11-methyl-7-(2-morpholin-4-ylethyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410941.png)
![2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11410951.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11410954.png)


![2-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11410994.png)
![N-(3-fluorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B11411002.png)
